(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide
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Overview
Description
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a naphthylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-naphthylamine with 2,2,2-trichloroethyl chloroformate to form the intermediate 2,2,2-trichloro-1-(2-naphthylamino)ethyl chloroformate. This intermediate is then reacted with 3-phenyl-2-propenoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides or ethers.
Scientific Research Applications
(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide
- (2E)-3-phenyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]-2-propenamide
- (2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-anthracenylamino)ethyl]-2-propenamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C21H17Cl3N2O |
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Molecular Weight |
419.7 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H17Cl3N2O/c22-21(23,24)20(26-19(27)13-10-15-6-2-1-3-7-15)25-18-12-11-16-8-4-5-9-17(16)14-18/h1-14,20,25H,(H,26,27)/b13-10+ |
InChI Key |
WXEOACBZPJWJKJ-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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